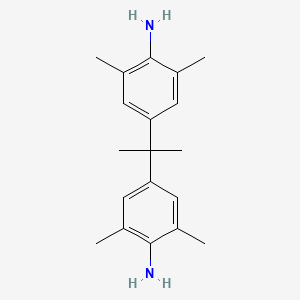

2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane

CAS No.: 22657-64-3

Cat. No.: VC15726540

Molecular Formula: C19H26N2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22657-64-3 |

|---|---|

| Molecular Formula | C19H26N2 |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 4-[2-(4-amino-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylaniline |

| Standard InChI | InChI=1S/C19H26N2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10H,20-21H2,1-6H3 |

| Standard InChI Key | FDTGYANHAMAOCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C |

Introduction

2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane is an organic compound of interest in various fields of chemistry and material science. Its unique structure and properties make it significant for applications in polymer synthesis, pharmaceuticals, and advanced materials.

Chemical Identity

Structural Features

This compound features a propane backbone substituted with two 3,5-dimethyl-4-amino-phenyl groups. The presence of methyl and amino groups contributes to its reactivity and potential applications.

General Synthetic Route

The synthesis typically involves:

-

Starting with a dimethyl aniline derivative.

-

Reacting with a propane-based alkylating agent under controlled conditions.

-

Purification through recrystallization or chromatography.

Challenges

The synthesis requires careful control of reaction conditions to prevent side reactions such as overalkylation or polymerization.

Polymer Industry

The compound is used as a monomer or curing agent in the production of high-performance polymers due to its rigid aromatic structure and amino functionality.

Pharmaceutical Research

Aromatic amines like this compound are often intermediates in drug synthesis, particularly for compounds targeting enzyme inhibition or receptor binding.

Spectroscopic Data

-

NMR Spectroscopy: Proton and carbon NMR confirm the presence of methyl groups and aromatic protons.

-

Mass Spectrometry (MS): Molecular ion peak at , consistent with the molecular weight .

Computational Data

The SMILES representation is:

textCC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C

This aids in computational modeling and property prediction .

Derivative Synthesis

Modifying the amino or methyl groups could yield derivatives with enhanced properties for specific applications.

Biological Studies

Further evaluation of its bioactivity could reveal potential pharmaceutical uses.

Material Science Applications

Exploration into its use in advanced composites or electronic materials is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume